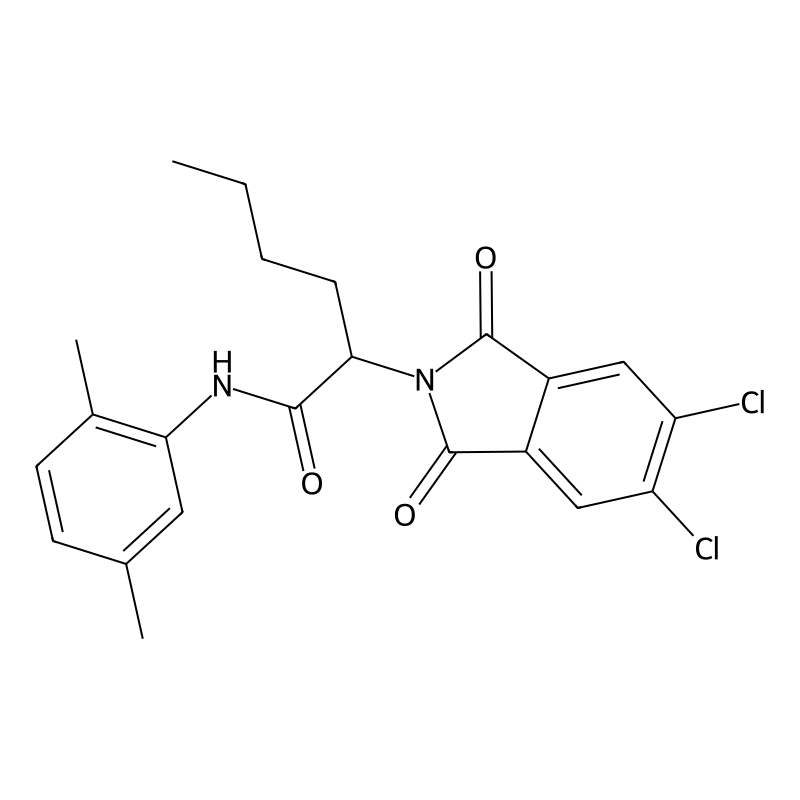

2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,5-DIMETHYLPHENYL)HEXANAMIDE

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,5-dimethylphenyl)hexanamide is an organic compound classified as an isoindoline derivative. Its molecular formula is , and it has a molecular weight of 432.33 g/mol. The compound features a complex structure that includes a dichloroisoindoline moiety and a hexanamide side chain, which contributes to its unique chemical properties and potential biological activities.

The synthesis of 2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,5-dimethylphenyl)hexanamide typically involves several key reactions:

- Formation of the Isoindoline Core: This is achieved through the cyclization of a phthalic anhydride derivative with an appropriate amine.

- Amide Formation: The isoindoline derivative is then coupled with 2,5-dimethylphenylhexanamide using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide or dicyclohexylcarbodiimide under amide bond-forming conditions.

These reactions can be optimized for yield and purity in industrial settings using continuous flow reactors or automated synthesis platforms .

The synthesis methods for this compound can vary but generally include:

- Cyclization Reaction: Involves the reaction of phthalic anhydride with an amine to form the isoindoline core.

- Coupling Reaction: The isoindoline is then reacted with a hexanamide derivative under conditions that promote amide bond formation.

These methods can be adapted for laboratory-scale or industrial-scale production depending on the desired quantity and purity of the final product .

The potential applications of 2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,5-dimethylphenyl)hexanamide include:

- Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its unique structure and potential biological activity.

- Research Tool: Useful in biochemical research for studying enzyme interactions or receptor binding.

The compound's unique structural features may allow it to serve as a lead compound in medicinal chemistry .

Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that isoindoline derivatives may interact with various biological pathways, making them valuable in drug discovery efforts .

Several compounds share structural similarities with 2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,5-dimethylphenyl)hexanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide | 288.21 g/mol | |

| Ethyl 2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanoate | 358 g/mol | |

| (2R)-2-(5,6-Dichloro-1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)-3-Phenylpropanoic Acid | Not specified |

Uniqueness

The uniqueness of 2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,5-dimethylphenyl)hexanamide lies in its specific combination of the isoindoline core structure and the hexanamide side chain. This combination may confer distinct pharmacological properties compared to similar compounds that lack these structural features .